H-Gly-Gly-Ala-Gly-OH
Description
Significance of Short Peptides and Oligoglycines/Oligoalanines in Biochemical and Biophysical Research
Short peptides are invaluable tools in biochemical and biophysical research due to their versatility, relative simplicity, and inherent biological relevance. They often exhibit low immunogenicity and possess favorable properties such as enhanced tumor penetration and the ability to cross biological barriers like the cell membrane and the blood-brain barrier, making them promising candidates for therapeutic applications, particularly in oncology and neurology nih.govmdpi.com. Functionally, peptides act as crucial bio-messengers, mediating a wide array of cellular signaling pathways and influencing physiological processes, including regeneration and longevity nih.govmdpi.com.
Oligoglycines, peptides composed primarily of glycine (B1666218) residues, are frequently employed as model systems for exploring the conformational space that proteins sample rsc.orgresearchgate.netnih.gov. Glycine, being the smallest amino acid with an achiral side chain (a hydrogen atom), imparts significant conformational flexibility to peptide chains. This flexibility allows oligoglycines to adopt a wide range of conformations, making them useful for studying protein backbone dynamics, solvent-induced collapse, and aggregation phenomena nih.gov. They also serve as benchmarks for developing and validating computational force fields used in molecular dynamics simulations rsc.orgnih.gov.
Oligoalanines, conversely, are known for their propensity to form stable alpha-helical structures scirp.orgnih.gov. Alanine (B10760859) residues, with their methyl side chains, contribute to more ordered conformations compared to glycine. This helical propensity makes oligoalanines valuable in studies of protein folding, secondary structure formation, and the design of self-assembling peptide materials, such as fibers and nanotubes chinesechemsoc.orgresearchgate.netrsc.org. The interplay between glycine's flexibility and alanine's helical tendency is a key area of interest in understanding peptide structure-function relationships.
The Unique Context of Tetrapeptide H-Gly-Gly-Ala-Gly-OH within Peptide Chemistry
The tetrapeptide this compound is characterized by its specific sequence: Glycine-Glycine-Alanine-Glycine. This sequence combines the flexibility-inducing nature of glycine with the helical propensity of alanine, creating a unique structural profile. Such short, defined sequences are critical in several areas of peptide chemistry.
Tetrapeptides, in general, are increasingly utilized as model systems for advanced computational studies, including molecular dynamics (MD) simulations. Their manageable size allows for extensive simulations to explore conformational ensembles, predict folding pathways, and understand dynamic behavior, which is crucial for drug discovery and material design arxiv.orgneurips.ccopenreview.net. For instance, studies on tetrapeptides like Gly-Ala-Gly-Ala (GAGA) have revealed their capacity to form antiparallel β-sheets, a structure fundamental to the mechanical properties of natural silk acs.org. This highlights how specific arrangements of glycine and alanine can dictate self-assembly behavior.
Furthermore, related tetrapeptide sequences have found specific applications. For example, the tetrapeptide Gly-Ala-Gly-Lys (GAGK) has been developed for radiolabeling oligonucleotides with Technetium-99m (99mTc), demonstrating the potential of tetrapeptides to act as chelating agents or functional linkers in biomedical imaging nih.govnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy studies on model tetrapeptides, such as those with a Gly-Gly-X-Ala motif, provide detailed insights into stereospecific assignments and pressure-dependent conformational changes, underscoring their importance in structural analysis researchgate.netuni-regensburg.de. The specific tetrapeptide this compound, with its sequence of three glycines flanking one alanine, is expected to exhibit a balance between flexibility and the potential for localized secondary structure formation.
Overview of Current Research Trajectories for Tetrapeptides
Current research trajectories for tetrapeptides are broad, spanning therapeutic development, biomaterials science, and advanced computational modeling. In the therapeutic realm, tetrapeptides are being investigated for their potential as enzyme inhibitors, such as those targeting Angiotensin-Converting Enzyme (ACE), where computational methods like molecular docking and MD simulations are used to identify potent sequences nih.govaip.org. The Ala-scan approach, which systematically replaces amino acids with alanine, is also employed to understand structure-activity relationships for therapeutic peptides frontiersin.org.
Biomaterials research is exploring tetrapeptides for their self-assembly properties. Sequences like GAGA are studied for their ability to form β-sheets, mimicking natural protein structures and forming novel biomaterials acs.org. The combination of different amino acids within a tetrapeptide sequence can lead to tunable self-assembly into nanostructures such as fibers, nanotubes, or hydrogels, depending on the sequence and environmental conditions chinesechemsoc.orgntu.edu.sgnih.gov.
Computational approaches are central to modern tetrapeptide research. Machine learning and generative modeling are being applied to predict peptide behavior, including molecular dynamics trajectories, enabling faster screening of potential drug candidates and materials arxiv.orgneurips.ccopenreview.net. These methods allow for the prediction of conformational ensembles, transition pathways, and dynamics, significantly accelerating the discovery process. Tetrapeptides serve as excellent testbeds for these advanced computational tools due to their complexity and tractability arxiv.orgneurips.ccopenreview.net.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Chemical Name | This compound | |
| Molecular Formula | C₉H₁₆N₄O₅ | nextpeptide.com |
| Molecular Weight | 260.2471 g/mol | nextpeptide.com |
| Purity | ≥98% | nextpeptide.com |
| Sequence | Gly-Gly-Ala-Gly | N-terminus: H-, C-terminus: -OH |
| Amino Acid Content | Glycine (3), Alanine (1) |
Table 2: Conformational Propensities of Glycine and Alanine Residues in Peptides
| Amino Acid | Helical Propensity | Conformational Entropy Contribution | General Tendency | Relevant Research Area |
| Glycine | Low (Helix Breaker) | High | Flexible, favors random coil, wide Ramachandran plot | Model for disordered proteins, conformational flexibility studies rsc.orgnih.govpnas.org |
| Alanine | High (Helix Stabilizer) | Lower | Favors α-helix formation, more ordered | Model for helical structures, biomaterials, protein folding scirp.orgnih.govresearchgate.netrsc.org |
Table 3: Self-Assembly Tendencies of Related Peptide Types
| Peptide Type | Representative Sequence Example | Primary Self-Assembly Structure(s) | Key Driving Forces | Relevance to this compound |
| Oligoglycine | Gly-Gly-Gly... | 2D Tectomers, Sheets | Hydrogen bonding between amide groups | Flexibility, potential sheet formation unizar.escsic.es |
| Oligoalanine | Ala-Ala-Ala... | α-helices, Fibers, Nanotubes | Hydrogen bonding, hydrophobic interactions | Helical propensity, ordered structures chinesechemsoc.orgresearchgate.netrsc.org |
| Gly-Ala Sequences | Gly-Ala-Gly-Ala (GAGA) | β-sheets, Fibers | Intermolecular hydrogen bonding, specific sequence packing | Potential for β-sheet formation acs.org |
| Mixed Gly/Ala Peptides | This compound | Variable (depends on specific interactions) | Combination of Gly flexibility and Ala ordering, H-bonding | Potential for diverse structures |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c1-5(9(18)12-4-8(16)17)13-7(15)3-11-6(14)2-10/h5H,2-4,10H2,1H3,(H,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJIRYPFAZEPF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of H Gly Gly Ala Gly Oh
Contemporary Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Gly-Gly-Ala-Gly-OH
Solid-phase peptide synthesis (SPPS) remains a cornerstone for peptide production, offering advantages such as automation, minimal solvent usage, and high purity . The synthesis of this compound on solid support typically involves sequential coupling of protected amino acids to a resin.
Fmoc/Boc Chemistry Adaptations and Optimization for Glycine-Rich Sequences
Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries are widely employed in SPPS. Fmoc chemistry, utilizing a base-labile protecting group for the α-amino group, is generally preferred for its milder deprotection conditions, which are compatible with various post-translational modifications nih.gov. For glycine-rich sequences like this compound, challenges can arise due to the flexibility and potential for aggregation of glycine (B1666218) residues sigmaaldrich.commblintl.com. Strategies to mitigate these issues include the use of specialized building blocks like Fmoc-Gly-(Dmb)Gly-OH, which can prevent aggregation and improve coupling kinetics sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The choice of resin and linker is also critical; for instance, trityl-based resins are recommended for C-terminal glycine residues to prevent diketopiperazine formation during Fmoc deprotection sigmaaldrich.com. Boc chemistry, while requiring harsher acidic deprotection conditions (e.g., trifluoroacetic acid, TFA), is still utilized for specific applications, particularly when compatibility with certain protecting groups or linker systems is required acs.org.
Challenges in Yield and Purity for Tetrapeptides
Synthesizing tetrapeptides like this compound can present specific challenges related to yield and purity. In SPPS, incomplete coupling or deprotection steps can lead to deletion sequences or truncated peptides. Glycine-rich sequences are particularly susceptible to aggregation on the resin, which can hinder reagent access and reduce coupling efficiency, thereby lowering yield and purity sigmaaldrich.commblintl.comgyrosproteintechnologies.com. Side reactions such as racemization, especially at the alanine (B10760859) residue, must also be controlled. The use of coupling additives like HOBt (hydroxybenzotriazole) can help suppress base-catalyzed epimerization, reducing racemization to less than 2% . Purification after cleavage from the resin, typically via HPLC, is essential to isolate the target peptide from by-products and achieve high purity gyrosproteintechnologies.com.
Solution-Phase Synthetic Approaches for this compound
Solution-phase peptide synthesis offers an alternative to SPPS, particularly for shorter peptides or when specific structural features make SPPS difficult. In this method, all reactions, including coupling and deprotection, occur in solution. For this compound, this would involve activating the carboxyl group of one protected amino acid and reacting it with the amino group of another. Challenges in classical solution-phase synthesis include the need for protecting groups on both the amino and carboxyl termini of amino acids to ensure regioselective coupling and the potential formation of a mixture of dipeptides if unprotected amino acids are used gcwgandhinagar.com. While SPPS is often favored for its efficiency and automation, solution-phase synthesis can be advantageous for specific peptides that are difficult to synthesize on solid support or when large quantities are required without the need for specialized equipment nih.gov.
Chemoenzymatic Synthesis and Biocatalytic Routes for this compound
Chemoenzymatic synthesis utilizes enzymes, such as hydrolases, to catalyze peptide bond formation. This approach offers mild reaction conditions, high stereoselectivity, and often obviates the need for extensive protection/deprotection steps, making it a "greener" alternative to traditional chemical synthesis researchgate.netacs.orgnih.gov. Enzymes like papain have been used for the synthesis of oligopeptides, including alternating and random copolypeptides nih.gov. For a sequence like this compound, specific proteases or ligases could potentially be employed to catalyze the formation of peptide bonds between protected or unprotected amino acids or small peptide fragments. For example, papain has been used to synthesize dipeptide monomers like Ala-Gly ethyl ester, which can then be polymerized nih.gov. Biocatalytic routes, leveraging engineered enzymes, are also emerging as powerful tools for peptide modification and synthesis, offering high selectivity and efficiency acs.orgfigshare.com.
Directed Chemical Modification and Conjugation Strategies of this compound
Once synthesized, this compound can be chemically modified to introduce specific functionalities for various applications, such as bioconjugation or material science.
N-terminal and C-terminal Functionalization for Bioconjugation and Material Applications
The N-terminus and C-terminus of this compound provide primary sites for chemical modification.
N-terminal Functionalization: The α-amino group at the N-terminus is a common target for bioconjugation. Methods like reductive amination using aldehydes can selectively functionalize the N-terminus, often preserving its positive charge, which can be beneficial for bioactivity nih.govnih.gov. Other strategies include direct labeling with amine-reactive compounds like NHS esters or modification via click chemistry after introducing azide (B81097) or alkyne groups researchgate.netmdpi.com. For example, the N-terminus can be converted to an azide group via diazotransfer or to an alkyne group via acylation, allowing subsequent click reactions for conjugation researchgate.net.
C-terminal Functionalization: The C-terminal carboxyl group can be modified to create peptide acids, esters, amides, or thioesters. Thioesters are particularly important for native chemical ligation (NCL), a method for synthesizing larger peptides and proteins researchgate.netnih.gov. On-resin modification strategies, such as using benzotriazole (B28993) linkers, allow for the introduction of various nucleophiles at the C-terminus during cleavage, enabling the formation of peptide alcohols, amides, or conjugates with larger molecules like dendrimers nih.gov. Enzymatic methods are also being developed for selective C-terminal modifications, offering mild conditions and high specificity acs.orgfigshare.com.
Elucidation of Conformation and Dynamics of H Gly Gly Ala Gly Oh
Spectroscopic Characterization of Secondary and Tertiary Structure
The secondary and tertiary structures of peptides are dictated by the spatial arrangement of their amino acid residues, influenced by backbone dihedral angles and side-chain interactions. Spectroscopic techniques are essential for mapping these arrangements.
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. For peptides, CD is highly sensitive to the secondary structural elements such as α-helices, β-sheets, and β-turns, as well as random coil conformations. The characteristic CD spectra of these structures arise from the chiral environment created by the ordered arrangement of peptide bonds and side chains.
For H-Gly-Gly-Ala-Gly-OH, the presence of three glycine (B1666218) residues, which are achiral and highly flexible, suggests that the peptide backbone will not inherently favor the formation of stable, long-range ordered structures like α-helices or β-sheets in typical solution conditions. The single alanine (B10760859) residue, while chiral, is flanked by flexible glycines, potentially limiting its ability to nucleate or stabilize ordered structures. In solution, this compound is likely to exhibit a CD spectrum characteristic of a flexible, disordered, or "random coil" state. This would typically manifest as weak signals or broad bands, particularly in the far-UV region (190-250 nm), where signals associated with helical or β-sheet structures are usually observed. However, CD can also be used to detect subtle conformational changes induced by variations in solvent, pH, temperature, or the presence of other molecules, which might transiently stabilize certain local conformations, such as short β-turns, within the flexible peptide chain.
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing detailed information about functional groups and their local environments. For peptides, the amide I and amide II bands are particularly informative regarding backbone conformation and hydrogen bonding. The amide I band, primarily arising from the C=O stretching vibration, is highly sensitive to secondary structure, with its frequency shifting depending on the degree of hydrogen bonding and the specific conformation adopted lew.ronih.gov. The amide II band, resulting from N-H bending and C-N stretching, also provides conformational insights.
For this compound, the FT-IR spectrum would likely display broad amide I and amide II bands, indicative of a flexible structure. In the absence of strong secondary structure, the amide I band might appear around 1640-1650 cm⁻¹, typical for random coil or disordered states, potentially with some contribution from β-sheet-like structures if aggregation occurs lew.roresearchgate.net. Studies on similar peptides suggest that β-sheet structures can be identified by amide I bands in the range of 1625-1640 cm⁻¹, often accompanied by a shoulder around 1690 cm⁻¹, while aggregated states might exhibit shifts to lower frequencies lew.ro. The amide II band is typically observed around 1516-1529 cm⁻¹ for various peptide structures lew.ro.
Table 1: Typical FT-IR Amide I and Amide II Band Assignments for Peptide Conformations
| Conformation | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Notes |
| α-Helix | ~1650-1660 | ~1550 | Strong C=O stretch, N-H bend/C-N stretch |
| β-Sheet (Antiparallel) | ~1625-1640, ~1690 (shoulder) | ~1525-1550 | Lower frequency C=O, distinct N-H bend |
| 3₁₀-Helix | ~1640-1650 | ~1540-1550 | Similar to α-helix but slightly different |
| Random Coil/Disordered | Broad, ~1640-1650 | ~1540-1560 | Less defined bands, sensitive to solvent and local environment |
| Aggregates (Amorphous) | Variable, often broader | Variable | Can show shifts depending on the specific structure and degree of order |
Raman spectroscopy, like FT-IR, probes molecular vibrations and is sensitive to molecular structure and conformation. It offers complementary information, particularly for low-frequency modes and for studying aggregation phenomena. Studies on small peptides and amino acids have utilized Raman spectroscopy to investigate the formation and nature of aggregates in supersaturated solutions rsc.orgchemrxiv.orgresearchgate.net. For instance, Raman spectra can differentiate between crystalline, amorphous, and solution states by revealing distinct vibrational fingerprints.
For this compound, Raman spectroscopy could provide insights into its conformational flexibility and its propensity to aggregate. Research on similar Gly-rich peptides, such as Gly-Gly-Gly and Ala-Ala, has shown that amorphous aggregates exhibit different spectral features compared to their crystalline counterparts, often characterized by broader bands or shifts in specific vibrational modes (e.g., CH₂ rocking, CO₂ stretching) rsc.orgchemrxiv.org. The low-frequency Raman spectrum (0–200 cm⁻¹) can be particularly indicative of the degree of structural ordering within aggregates, with broad, featureless bands suggesting greater disorder rsc.orgchemrxiv.org. By analyzing the Raman spectra, one could potentially identify the formation of ordered or disordered aggregates of this compound under specific conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure, dynamics, and interactions of molecules at atomic resolution. For peptides, both solution-state and solid-state NMR provide invaluable information.
In solution, NMR spectroscopy can elucidate the conformational landscape of this compound by analyzing chemical shifts, spin-spin coupling constants, and relaxation parameters. Studies on similar linear tetrapeptides, such as H-Gly-Gly-X-L-Ala-OH, have provided characteristic ¹H NMR chemical shifts for glycine and alanine residues in a random coil state researchgate.net. These values are crucial for understanding the expected spectral features of this compound, which, due to its high glycine content, is anticipated to be highly flexible and exist as a dynamic ensemble of conformers.
The ¹H, ¹³C, and ¹⁵N chemical shifts of backbone atoms (e.g., Cα, NH, Cβ for alanine) are sensitive to the local electronic environment, which is directly influenced by dihedral angles and hydrogen bonding. For this compound, these shifts are expected to fall within the typical ranges reported for random coil peptides researchgate.netnih.gov. Furthermore, amide proton temperature coefficients, which measure the change in chemical shift with temperature, can indicate the degree of hydrogen bonding. Readily exchangeable amide protons with small negative temperature coefficients are indicative of solvent accessibility and lack of stable hydrogen bonds, consistent with a flexible structure publish.csiro.aupublish.csiro.au.
Table 2: Representative Random Coil ¹H NMR Chemical Shifts (ppm) for Glycine and Alanine Residues
| Residue Type | Atom | Typical Chemical Shift (ppm) | Notes |
| Glycine | Cα | 40-43 | No side chain, only backbone Cα |
| Glycine | NH | 7.5-8.0 | Amide proton, highly solvent-dependent |
| Alanine | Cα | 48-52 | Due to methyl side chain |
| Alanine | Cβ | 15-20 | Methyl group |
| Alanine | NH | 7.5-8.0 | Amide proton, highly solvent-dependent |
Note: These values are typical for random coil states and can be influenced by solvent and neighboring residues.
Solid-state NMR techniques are employed to study the structure and dynamics of molecules in the solid state, including microcrystalline or aggregated forms of peptides. While direct studies on this compound in these states might be limited, solid-state NMR can provide crucial information about how the peptide packs or aggregates, revealing structural details and dynamics that may differ significantly from those observed in solution. For instance, solid-state NMR can be used to analyze the distribution of torsion angles within the peptide backbone in a solid matrix, offering insights into the local structural ordering or disorder nih.gov. This technique is valuable for characterizing the solid-state behavior of peptides, which can be relevant for formulation, storage, or for understanding peptide-based materials.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Analysis of Vicinal Coupling Constants and Chemical Shift Perturbations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides by analyzing nuclear spin interactions. Specifically, vicinal coupling constants and chemical shift perturbations provide detailed insights into molecular conformation. Vicinal coupling constants, denoted as , arise from the spin-spin interaction between nuclei separated by three chemical bonds, typically across a C-C or C-N bond within the peptide backbone. The magnitude of these coupling constants is sensitive to the dihedral angles between these nuclei, allowing for the determination of backbone torsion angles (phi, psi, omega) nih.govlibretexts.org. By analyzing these values, researchers can infer the preferred conformational states of the peptide chain.
Crystallographic Studies of this compound and Related Tetrapeptides
Crystallography, particularly X-ray diffraction, is a cornerstone technique for determining the precise atomic arrangement of molecules in the solid state, offering high-resolution structural information. While direct crystallographic studies specifically detailing the structure of this compound were not found in the provided search results, insights into peptide conformations can be drawn from studies on related short peptides and protein structures.
For instance, crystallographic analyses of tripeptides such as Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu have revealed near alpha-helical backbone conformations, providing specific torsion angle values and details of intermolecular hydrogen bonding networks that stabilize these structures nih.gov. Studies on silk structures, which incorporate repeating Ala-Gly sequences, have also provided detailed molecular and crystal structures, including specific phi and psi angles for alanine and glycine residues, describing a "crank-shaft" or S-shaped zigzag arrangement stabilized by hydrogen bonds nih.govresearchgate.net. Crystallographic data on cyclic polypeptides, such as cyclo(Gly-Gly), cyclo(L-Ala-L-Ala), and cyclo(L-Ala-Gly), have also been reported, often revealing boat conformations stabilized by intramolecular hydrogen bonds nih.govresearchgate.netgre.ac.uk. These studies collectively highlight the importance of hydrogen bonding and backbone torsion angles in defining peptide secondary structures, even in small peptides or repeating units within larger proteins.
Theoretical and Computational Conformational Analysis
Theoretical and computational methods are indispensable for understanding the conformational landscape and dynamics of peptides, particularly when experimental data is limited or to complement experimental findings. These methods allow for the exploration of a wide range of possible conformations and the investigation of energy landscapes, molecular interactions, and dynamic processes.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Structures of this compound
Ab initio and Density Functional Theory (DFT) calculations are quantum mechanical methods used to determine the electronic structure and properties of molecules, including their most stable ground state conformations. These methods provide highly accurate predictions of molecular geometries, energies, and vibrational frequencies. For peptides, DFT calculations have been employed to explore the conformational hyperspace of small peptide fragments and dipeptides, often using levels of theory such as B3LYP with basis sets like 6-31G(d) or cc-pVDZ researchgate.netgre.ac.ukconicet.gov.ar. These studies aim to identify low-energy conformers and characterize the nature of chemical bonds and potential intramolecular interactions, such as hydrogen bonds researchgate.netgre.ac.ukconicet.gov.arscielo.brplos.org. For example, DFT calculations on protected dipeptides like Ac-Gly-Gly-NHMe and Ac-Gly-Ala-NHMe have investigated the conformational preferences of cis-peptide bonds conicet.gov.ar. Similarly, studies on cyclic dipeptides have utilized DFT to predict stable conformations, often finding boat-like structures researchgate.netgre.ac.uk. While specific ab initio or DFT studies focused solely on this compound were not detailed in the provided search results, these computational approaches are widely applied to understand the fundamental conformational preferences of peptide units and their interactions scielo.brplos.org.
Molecular Dynamics (MD) Simulations for Conformational Ensembles and Transitions of this compound
Molecular Dynamics (MD) simulations are powerful computational tools that model the time-dependent behavior of a molecular system by integrating Newton's equations of motion. For peptides, MD simulations allow for the exploration of conformational ensembles, the identification of stable and transient structures, and the study of conformational transitions over time. These simulations are crucial for understanding peptide flexibility, folding pathways, and interactions with the surrounding environment plos.orglibretexts.orgscirp.orgnih.govosu.eduupc.edu. By simulating the peptide in a solvent environment, MD can capture the dynamic interplay between the peptide and its surroundings, providing insights into how solvent effects influence conformational stability and peptide behavior nih.govupc.edu. Studies on related short peptides and dipeptides have utilized MD to investigate aggregation behaviors, conformational preferences, and the impact of different force fields on simulation outcomes nih.govosu.edu.
The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe atomic interactions and the chosen solvent model. Force fields are empirical potentials that define the energy of a system based on the positions of its atoms and include terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic) pkusz.edu.cn. Different force fields, such as AMBER, CHARMM, and OPLS-AA, have been developed and refined, with ongoing efforts to improve their accuracy for peptide simulations pkusz.edu.cnnih.govacs.org.
The distribution of and angles can be visualized using Ramachandran plots, which map the allowed and disallowed regions based on steric constraints expasy.orgpup.ac.in. Glycine, with its small hydrogen side chain, exhibits a much broader range of accessible and angles compared to other amino acids, contributing to its role in forming tight turns and providing backbone flexibility expasy.orgpup.ac.in. MD simulations allow for the tracking of these angles over time, revealing conformational transitions and the population of different states. Furthermore, MD simulations can identify and characterize intramolecular hydrogen bonding networks, which are crucial for stabilizing specific secondary structures such as α-helices and β-turns nih.govnih.govresearchgate.netexpasy.orgpup.ac.innih.gov. By analyzing the formation and breakage of these hydrogen bonds, researchers can gain a deeper understanding of the forces that govern peptide folding and stability scielo.brnih.gov.
Table of Compounds Mentioned
| Compound Name | Description |
| This compound | The primary tetrapeptide of interest. |
| Gly-Gly-Ala-Gly | The amino acid sequence of the tetrapeptide. |
| Triglycine (H-Gly-Gly-Gly-OH) | A related tripeptide used as a model compound. targetmol.comsigmaaldrich.com |
| H-Ala-Gly-OH | A related dipeptide. chemicalbook.com |
| Dipeptides (e.g., Gly-Ala) | Small peptide units studied for conformational analysis. nih.govosu.eduupc.edunih.govacs.org |
| Tripeptides (e.g., Gly-L-Ala-L-Val) | Related peptides studied crystallographically. nih.gov |
| Cyclic Dipeptides | Cyclic peptide structures studied by DFT and crystallography. researchgate.netgre.ac.uk |
| Protected Dipeptides | Model compounds used in DFT studies of peptide bonds. conicet.gov.ar |
| Heptapeptides | Longer peptide sequences studied by MD and QM. plos.org |
Table of Typical Backbone Torsion Angle Ranges for Common Secondary Structures
| Secondary Structure | Typical Phi () Range (°) | Typical Psi () Range (°) | Notes |
| α-helix | -57 | -47 | Stabilized by hydrogen bonds. expasy.orgtulane.edupup.ac.in |
| 3₁₀-helix | -50 to -60 | -26 to -30 | Tighter helix, stabilized by hydrogen bonds. expasy.orglibretexts.org |
| β-sheet | -120 to -140 | +120 to +140 | Extended conformation, stabilized by inter-strand hydrogen bonds. expasy.orgpup.ac.in |
| β-turn (Type I) | -60 | -30 | Stabilized by hydrogen bond; specific angles for residues and . libretexts.org |
| β-turn (Type II) | -60 | +150 | Stabilized by hydrogen bond; specific angles for residues and . libretexts.org |
| Glycine | All quadrants | All quadrants | Due to the absence of a side chain, Glycine exhibits high conformational freedom, allowing access to a wider range of and angles. expasy.orgpup.ac.in |
Example Torsion Angles from Related Tripeptides: Specific torsion angle values have been determined for related peptides in crystalline states, providing experimental benchmarks. For instance, in the crystal structure of Gly-L-Ala-L-Val, the following angles were reported: ; ; . nih.gov These values illustrate the typical ranges and variations observed in peptide backbones.
Entropic Contributions to this compound Conformational Stability
Conformational Entropy and Glycine Residues Glycine is unique among the proteinogenic amino acids due to its lack of a side chain, possessing only a hydrogen atom. This structural characteristic grants glycine a higher degree of rotational freedom around its backbone dihedral angles (φ and ψ) compared to other amino acids pnas.orgcapes.gov.brpnas.org. In the unfolded or random coil state, this increased flexibility translates directly into a higher conformational entropy. For a peptide like this compound, the presence of two glycine residues, particularly at the N-terminus and between the two other residues, is expected to significantly enhance the conformational entropy of the unfolded ensemble. This high conformational entropy in the unfolded state acts as a destabilizing factor for ordered structures, meaning that a greater enthalpic gain would be required to overcome this entropic penalty upon folding.
Comparative Entropic Contributions of Glycine and Alanine Research comparing the entropic contributions of glycine and alanine in model peptides and proteins has provided quantitative insights. Studies utilizing molecular dynamics simulations and experimental methods indicate that the mutation of alanine to glycine leads to an increase in the conformational entropy of the unfolded state. For instance, in a flexible, fully denatured state, this increase is estimated to be approximately 0.3–0.4 kcal/mol at 298 K pnas.orgcapes.gov.brpnas.org. This difference is often expressed as a favorable contribution to the free energy of the unfolded state for glycine relative to alanine (−TΔS). In instances where denatured states exhibit some residual structure, the conformational entropy difference between glycine and alanine can be even more pronounced, contributing up to 1.5 kcal/mol to the free energy pnas.orgpnas.org. Conversely, alanine's ability to bury nonpolar surface area upon folding can lead to favorable solvent entropy contributions that stabilize helical structures relative to glycine pnas.orgnih.gov.
Summary of Entropic Contributions (Glycine vs. Alanine)
| Residue Comparison | Type of Entropy Contribution | Estimated Magnitude (kcal/mol at 298K) | Context/Notes |
| Ala → Gly | Conformational Entropy | +0.3 to +0.4 | Increase in flexible unfolded state |
| Gly vs. Ala | Conformational Entropy | -0.3 to -0.4 (for Gly) | Contribution to free energy (−TΔS) in unfolded state |
| Gly vs. Ala | Conformational Entropy | Up to +1.5 | In denatured states with residual structure |
Compound List
this compound
Intermolecular Interactions and Supramolecular Organization of H Gly Gly Ala Gly Oh
Self-Assembly Mechanisms of H-Gly-Gly-Ala-Gly-OH and Analogous Peptides
The self-assembly of peptides into ordered supramolecular structures is a sophisticated process dictated by a delicate balance of forces. For simple peptides like this compound, the assembly mechanisms are primarily governed by the inherent properties of their constituent amino acids and their sequential arrangement.
Role of Amino Acid Sequence and Side Chain Characteristics in Assembly Morphology
The specific sequence of amino acids in a peptide plays a pivotal role in determining the resulting supramolecular architecture. Glycine (B1666218), the simplest amino acid, possesses only a hydrogen atom as its side chain, conferring significant conformational flexibility to the peptide backbone. This flexibility can influence packing arrangements and the formation of various secondary structures mdpi.comnih.govbeilstein-journals.org. Alanine (B10760859), with its small methyl side chain, introduces a degree of hydrophobicity and steric influence, albeit minor compared to larger hydrophobic or aromatic residues mdpi.comnih.gov.
Studies on analogous peptides highlight how subtle changes in sequence isomerism can dramatically alter self-assembly outcomes. For instance, comparing tripeptides like Ala-Gly-Gly-OH, Gly-Ala-Gly-OH, and Gly-Gly-Ala-OH reveals that the position of the alanine residue can lead to different self-assembled morphologies, such as nanotwists, nanoribbons, and nanofibers rsc.org. The presence of glycine residues, particularly in sequences like Gly-Gly-Ala-Gly, contributes to the backbone's ability to form hydrogen bonds, which are critical for initiating and stabilizing self-assembled structures mdpi.combeilstein-journals.orgmdpi.com. While this compound lacks aromatic side chains that typically drive strong π-π stacking, its assembly is primarily reliant on backbone hydrogen bonding and weaker van der Waals forces mdpi.combeilstein-journals.orgmdpi.comnih.gov.
Non-Covalent Interactions Driving Supramolecular Organization
The formation of supramolecular structures from peptides is underpinned by a range of non-covalent interactions. These forces, acting synergistically, guide the organization of individual peptide molecules into higher-order assemblies like fibers, ribbons, and gels mdpi.combeilstein-journals.orgmdpi.comnih.govbeilstein-journals.orgchinesechemsoc.org.
Hydrogen Bonding: The peptide backbone, with its amide (N-H) and carbonyl (C=O) groups, is a primary driver of self-assembly through extensive hydrogen bonding. These interactions are crucial for forming stable secondary structures such as β-sheets and α-helices, which then aggregate into larger structures mdpi.comnih.govbeilstein-journals.orgmdpi.com. In this compound, the backbone amide bonds are key participants in forming these stabilizing interactions.
Hydrophobic Interactions: While this compound itself has limited hydrophobic character due to the absence of bulky or aromatic side chains, hydrophobic interactions become more significant when peptides are modified with hydrophobic tails or when considering peptides with larger hydrophobic residues mdpi.combeilstein-journals.orgmdpi.comnih.govnih.gov. These interactions promote the aggregation of nonpolar regions, driving molecules out of aqueous environments and into ordered assemblies.
π-π Stacking: This interaction, involving the overlap of aromatic rings, is a powerful driving force for self-assembly in peptides containing aromatic amino acids like phenylalanine, tyrosine, or tryptophan mdpi.combeilstein-journals.orgmdpi.comnih.govbeilstein-journals.orgnih.gov. Although not directly applicable to this compound, it is a critical interaction for many peptide-based supramolecular materials.
Electrostatic Interactions: Changes in pH can alter the charge states of amino acid side chains (if present) and the peptide termini, leading to electrostatic attractions or repulsions that influence self-assembly mdpi.comchinesechemsoc.org. For this compound, electrostatic interactions would primarily involve the terminal amino and carboxyl groups.
Table 1: Summary of Non-Covalent Interactions in Peptide Self-Assembly
| Interaction Type | Role in Peptide Self-Assembly | Example Amino Acid Residues (General) | Relevant Citations |
| Hydrogen Bonding | Backbone-backbone (β-sheets, α-helices), side-chain interactions, stabilizing assemblies | All peptide backbones, polar side chains | nih.gov, beilstein-journals.org, mdpi.com, mdpi.com, nih.gov, beilstein-journals.org |
| Hydrophobic Interactions | Aggregation of nonpolar regions, driving force for assembly, especially in aqueous media | Val, Leu, Phe, Trp, Ala | nih.gov, beilstein-journals.org, mdpi.com, nih.gov, mdpi.com, nih.gov, beilstein-journals.org, frontiersin.org |
| π-π Stacking | Interaction between aromatic rings, stabilizing structures, often seen in aromatic peptides | Phe, Tyr, Trp | nih.gov, beilstein-journals.org, mdpi.com, nih.gov, mdpi.com, beilstein-journals.org |
| Electrostatic Interactions | Attraction/repulsion between charged residues and termini, influenced by pH and ionic strength | Asp, Glu, Lys, Arg, His | nih.gov, beilstein-journals.org, mdpi.com, mdpi.com, nih.gov, chinesechemsoc.org |
pH and Solvent Effects on this compound Self-Assembly
Environmental factors such as pH and solvent composition play a critical role in modulating peptide self-assembly pathways and the resulting morphologies mdpi.comchinesechemsoc.orgfrontiersin.orgbath.ac.uk.
pH Effects: Changes in pH directly influence the protonation state of the terminal amino group (pKa ~9-10) and the terminal carboxyl group (pKa ~2-3) of this compound. At neutral or slightly acidic pH, the peptide can exist as a zwitterion. As pH decreases, the N-terminus becomes protonated (-NH3+), increasing positive charge and potentially influencing solubility and aggregation through electrostatic interactions. Conversely, at higher pH, the C-terminus deprotonates (-COO-), leading to a negative charge. These changes in charge distribution can significantly alter inter-peptide interactions, affecting the stability and morphology of self-assembled structures. For example, pH-induced gelation is a common phenomenon in peptide self-assembly, where a shift in pH triggers the formation of ordered fibrillar networks chinesechemsoc.orgfrontiersin.orgbath.ac.uk.
Solvent Effects: The nature of the solvent also profoundly impacts self-assembly. Solvents with varying polarity and dielectric constants can affect the strength of hydrophobic interactions and the solubility of the peptide. For instance, highly polar solvents might favor the dissolution of charged or polar peptides, hindering aggregation, while less polar solvents might promote hydrophobic interactions, driving assembly mdpi.combath.ac.uk. The choice of solvent can also influence the specific hydrogen bonding networks formed by the peptide backbone mdpi.com.
Molecular Recognition and Binding Studies (Mechanistic Focus)
Peptides, due to their specific sequences and functional groups, are capable of molecular recognition, including binding to metal ions. This property is fundamental to their biological roles and has been exploited in the design of biosensors and metallodrugs.
Interactions of this compound with Metal Ions and Coordination Chemistry
Short peptides, including those composed of glycine and alanine, can act as ligands for various metal ions, forming coordination complexes researchgate.netbiosynth.comresearchgate.netmdpi.commdpi.compsu.eduoup.com. The ability of peptides to bind metal ions is attributed to the presence of donor atoms, primarily from the N-terminal amino group, the carboxylate group, and the amide nitrogens along the peptide backbone.
Coordination Sites: In this compound, the primary coordination sites for metal ions would include:
The α-amino group at the N-terminus.
The carboxylate group at the C-terminus.
The backbone amide nitrogen atoms, which can deprotonate and coordinate to metal ions, particularly at higher pH values researchgate.netmdpi.compsu.edu.
Metal Ion Examples: Peptides are known to complex with a range of biologically relevant metal ions, such as copper (Cu(II)), silver (Ag(I)), and zinc (Zn(II)) researchgate.netbiosynth.comresearchgate.netmdpi.comoup.com. For instance, studies have shown that dipeptides like Gly-Ala and tripeptides like Gly-Ala-Ala can coordinate with Au(III) ions via their amino, amide, and carboxylate groups, forming complexes with near square-planar geometry researchgate.net. Glycine itself is known to form complexes with transition metals like chromium and silver researchgate.net. The copper-binding peptide Gly-Gly-His serves as a well-known example of a peptide with strong metal-chelating properties, utilizing its N-terminal amino group, imidazole (B134444) nitrogen, and amide nitrogens mdpi.com.
Table 2: Metal Ion Coordination with Peptides (Illustrative Examples)
| Metal Ion | Peptide/Analogous Sequence | Potential Coordination Sites in this compound | Typical Stoichiometry | Relevant Citations |
| Cu(II) | Gly-Gly-His, Gly-Gly-Gly | N-terminal amino, amide nitrogens, carboxylate | 1:1, 2:1, 3:1 | mdpi.com, psu.edu |
| Cu(II) | Gly-Ala, Gly-Ala-Ala | N-terminal amino, amide nitrogens, carboxylate | 1:1 | researchgate.net |
| Ag(I) | Gly-Gly-Gly, Gly-Gly-X-Ala | N-terminal amino, amide nitrogens, carboxylate | Varies | researchgate.net, oup.com |
| Zn(II) | Z-Ala-Gly-Gly-OH | N-terminal amino, amide nitrogens, carboxylate | Not specified | biosynth.com |
| Au(III) | Gly-Ala, Gly-Ala-Ala | N-terminal amino, amide nitrogens, carboxylate | 1:1 | researchgate.net |
Ligand Binding Sites and Stoichiometry
The specific arrangement of coordinating atoms within a peptide molecule dictates its binding affinity and stoichiometry with metal ions. For this compound, the sequence provides a series of potential donor atoms that can chelate metal ions.
The N-terminal amino group and the C-terminal carboxylate group can act as bidentate ligands, coordinating to a metal ion. Additionally, the amide nitrogens along the peptide backbone can participate in coordination, particularly after deprotonation at higher pH values. This can lead to the formation of stable chelate rings, such as five- or six-membered rings, which enhance the stability of the metal-peptide complex researchgate.netmdpi.compsu.edu.
The stoichiometry of metal-peptide complexes depends on the metal ion's coordination number, charge, and the peptide's chelating capacity. For instance, simple peptides like Gly-Gly-Gly can form various complexes with copper(II) ions, with molar ratios of 1:1, 2:1, or even 3:1 (metal:ligand) observed depending on the pH and metal concentration mdpi.compsu.edu. The presence of specific amino acids, like histidine, can significantly increase the binding affinity and alter the preferred coordination sites and stoichiometry due to the imidazole ring's strong coordinating ability mdpi.commdpi.compsu.edu. The specific stoichiometry for this compound with various metal ions would be determined by the metal's preferred coordination geometry and the peptide's ability to provide the necessary donor atoms in the correct spatial arrangement.
Compound List:
this compound
Glycine (Gly)
Alanine (Ala)
Ala-Gly-Gly-OH
Gly-Ala-Gly-OH
Gly-Gly-His
Gly-Ala
Gly-Ala-Ala
Z-Ala-Gly-Gly-OH
Influence on Peptide Conformation upon Metal Binding
Metal ions can significantly influence the conformation of peptides by coordinating with specific functional groups, such as the peptide backbone carbonyls, amide nitrogens, or terminal amino and carboxyl groups. While direct studies on this compound and metal binding are not extensively detailed in the provided search results, related research on similar peptide sequences offers insights. For instance, studies on metal complexes of peptides, such as those involving gold(III) ions with dipeptides like glycylalanine (B8899) (H-Gly-Ala-OH) and tripeptides like glycylalanylalanine (H-Gly-Ala-Ala-OH), show that these peptides can coordinate with metal ions through their amino, amide, and carboxylate groups, forming stable complexes with specific geometries researchgate.net. Research on copper(II) complexes with histidine-containing peptides has also demonstrated that the coordination of metal ions can lead to specific structural arrangements and influence peptide conformation researchgate.netuq.edu.au. The presence of glycine residues, known for their flexibility, and alanine, which introduces a methyl side chain, suggests that this compound could adopt various conformations upon interaction with metal ions, potentially leading to the formation of supramolecular structures or influencing its catalytic activity if the metal complex exhibits such properties acs.org.
This compound as a Model Substrate for Enzyme Kinetics and Protein-Protein Interaction Mechanisms
Peptides with defined sequences like this compound are valuable tools for studying enzyme kinetics and protein-protein interactions (PPIs) due to their predictable behavior and specific cleavage sites.
Enzyme Kinetics: Peptides serve as substrates for various enzymes, particularly peptidases and proteases, which cleave peptide bonds. The sequence Gly-Gly-Ala-Gly-OH contains multiple peptide bonds that can be targeted by specific enzymes. For example, the tripeptide Gly-Gly-Ala (a related sequence) has been noted as a cleavage site for proteases like LasA and AhP in elastin (B1584352) and fibrin (B1330869), and is implicated in immune evasion . Research on other related peptides, such as H-Ala-Gly-Gly-OH, highlights their use as substrates in enzyme assays to evaluate enzyme activity and specificity in peptide metabolism lookchem.com. While specific enzymes that cleave this compound are not detailed, its structure suggests it could be a substrate for enzymes involved in general peptide hydrolysis or specific processing pathways.
Protein-Protein Interactions: Peptides can act as mimics or inhibitors in studies of protein-protein interactions. The sequence Gly-Gly-Ala is recognized in some contexts as a motif involved in protein processing nih.gov. In the broader field of PPIs, methods like alanine scanning are used to identify critical residues, where mutating residues to alanine or glycine helps understand binding affinities mdpi.com. While this compound itself might not be a direct participant in a known PPI motif, its structural characteristics, particularly the glycine-rich segments, could influence its interaction with protein binding sites or serve as a model for studying how peptide sequences affect binding. For instance, studies on protein-protein interaction motifs have utilized linkers such as Gly-Ala-Gly or Ala-Gly-Ala in fusion proteins to study interactions pnas.org.
This compound Interactions with Biological Membranes
The interaction of peptides with biological membranes is crucial for their cellular uptake, localization, and function. The properties of this compound, such as its charge, hydrophobicity, and size, would determine its membrane permeability and interaction mechanisms.
Biophysical Roles and Mechanistic Implications Non Clinical
Enzymatic Processing and Metabolic Pathways of H-Gly-Gly-Ala-Gly-OH (Mechanistic Study)
As a short oligopeptide, this compound is susceptible to cleavage by various proteases and peptidases. In a biological system, it would be broken down into its constituent amino acids, glycine (B1666218) and alanine (B10760859). The metabolic fate of the peptide is therefore determined by the well-established pathways for these two amino acids.
Glycine metabolism is multifaceted. It is a precursor for the synthesis of proteins, glutathione, and purines. Its degradation is primarily handled by the glycine cleavage system (GCS), a multi-enzyme complex that breaks glycine down into carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. Glycine can also be converted back to serine by the enzyme serine hydroxymethyltransferase.
Alanine is a non-essential amino acid central to energy metabolism. It is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from muscle to the liver in a non-toxic form. In the liver, alanine is converted to pyruvate (B1213749) via transamination, and the pyruvate can then be used for gluconeogenesis to produce glucose.
Table 2: Primary Metabolic Pathways for GGAG Constituents
| Constituent | Key Metabolic Pathway | Primary Function/Outcome | Relevant Enzymes |
| Glycine | Glycine Cleavage System (GCS) | Catabolism; one-carbon metabolism. | Glycine decarboxylase (GLDC), Aminomethyltransferase (AMT) |
| Glycine | Serine Hydroxymethyltransferase (SHMT) Pathway | Interconversion between glycine and serine. | Serine hydroxymethyltransferase (SHMT) |
| Glycine | Glutathione Synthesis | Production of the antioxidant glutathione. | Glutamate-cysteine ligase, Glutathione synthase |
| Alanine | Transamination (Glucose-Alanine Cycle) | Nitrogen transport; synthesis of pyruvate for energy. | Alanine transaminase (ALT) |
Role of this compound in Prebiotic Chemistry and Origins of Life Studies
The study of the chemical origins of life investigates how simple inorganic molecules could have given rise to the complex polymers essential for life. Amino acids are central to this field, and both glycine and alanine are notable for their consistent formation in prebiotic simulation experiments. Glycine, the simplest amino acid, is often the most abundant product in experiments like the Miller-Urey synthesis, which simulates conditions of the early Earth. The discovery of glycine in meteorites further supports its prebiotic availability.
Given the abundance of its constituent amino acids, the spontaneous formation of a simple tetrapeptide like this compound in a primordial environment is considered plausible. Small peptides, such as Gly-Gly, have been demonstrated to possess catalytic activity, including the ability to promote the formation of further peptide bonds. This suggests that short, stable peptides like this compound could have played a role in early chemical evolution, acting as:
Building blocks: Serving as modules for the non-templated synthesis of longer, more complex polypeptides.
Primitive catalysts: Facilitating simple chemical reactions before the evolution of sophisticated enzymes.
Molecular templates: Influencing the organization and replication of other molecules.
The inherent stability and simplicity of the this compound structure make it a compelling model for a type of molecule that could have been a key player in the transition from simple organic chemistry to the biochemistry of life.
Advanced Applications and Design Principles Non Clinical and Mechanistic
H-Gly-Gly-Ala-Gly-OH as a Building Block in Rational Peptide Design
Rational peptide design leverages the precise control over amino acid sequence to engineer peptides with specific structural and functional characteristics. This compound, with its alternating glycine (B1666218) and alanine (B10760859) residues, offers a flexible yet structured motif for creating complex molecular architectures.
Scaffold Engineering for Supramolecular Materials
Peptides, particularly those with repeating glycine and alanine residues, are adept at self-assembly into ordered supramolecular structures. The small size and conformational flexibility of glycine, combined with the methyl side chain of alanine, facilitate specific packing arrangements, such as β-sheets, which are fundamental to many self-assembling systems acs.orgacs.orgrsc.org.
Research on related peptides, such as the tetrapeptide Gly-Ala-Gly-Ala (GAGA), has demonstrated their ability to self-assemble into antiparallel β-sheets and form fibrous networks acs.orgacs.org. Similarly, pentapeptides like Gly-Ala-Gly-Ala-Gly have been incorporated into polydiacetylene-containing peptide fibers, highlighting the utility of such sequences in creating ordered nanoscale materials rsc.org. These studies underscore the principle that glycine-rich sequences can serve as effective scaffolds for engineering supramolecular materials, with the specific arrangement of amino acids dictating the final morphology and properties of the assembled structures. Peptide amphiphiles (PAs), which combine a hydrophobic tail with a peptide headgroup, often utilize β-sheet-forming sequences to create well-defined nanostructures like nanofibers and micelles, crucial for advanced material design nih.govresearchgate.netnih.govacs.orgfrontiersin.orgrsc.orgscepscor.org. The this compound sequence could be integrated into such amphiphilic designs to influence self-assembly behavior and material properties.
Biomimetic Material Development (e.g., Collagen Mimics, Hydrogels)
The fundamental repeating unit in collagen, a key structural protein, is the tripeptide Gly-X-Y, where X and Y are often proline and hydroxyproline, respectively nih.govresearchgate.nettandfonline.commdpi.com. The presence of glycine at every third position is critical for the formation of collagen's characteristic triple helix structure nih.govresearchgate.nettandfonline.commdpi.com. Peptides designed to mimic collagen, such as those containing (Gly-Pro-Hyp) motifs, have been developed for applications in tissue engineering researchgate.nettandfonline.commdpi.comacs.org.
While this compound does not directly replicate the Gly-X-Y pattern of collagen, its high glycine content suggests potential for biomimetic applications. Glycine residues contribute to the flexibility required for helical structures and can participate in hydrogen bonding networks essential for the formation of peptide-based hydrogels nih.govfrontiersin.orgscepscor.orgresearchgate.netbeilstein-journals.orgnih.govfrontiersin.orgmdpi.commdpi.com. By incorporating this compound into peptide sequences designed for self-assembly, researchers could engineer hydrogels with tunable properties for applications ranging from tissue scaffolds to controlled release systems. The specific arrangement of glycine and alanine in this tetrapeptide could influence the stability and mechanical properties of such hydrogels.
Design Principles for Peptide-Based Drug Delivery Vehicles (Focus on Vehicle Design and Properties)
Peptide-based self-assembling systems, including hydrogels and micelles, are increasingly recognized as effective vehicles for drug and gene delivery due to their biocompatibility, biodegradability, and tunable properties nih.govrsc.org. The design of these vehicles typically involves creating amphiphilic molecules that balance hydrophilic and hydrophobic segments, driving self-assembly through non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking nih.govacs.orgfrontiersin.orgrsc.orgfrontiersin.org.
Engineering Peptide Enzyme Mimics based on this compound Motifs
Peptides can be engineered to mimic the function of enzymes by replicating active site geometries or substrate binding motifs. The this compound sequence, with its specific arrangement of glycine and alanine, offers a basis for developing such catalytic or binding peptides.
Studies have shown that short peptide sequences, including those containing Gly-Gly-Ala motifs, can mimic natural enzyme substrates or serve as recognition sites for proteases chemimpex.com. For instance, Gly-Gly-Ala sequences have been identified as cleavage sites in proteins like elastin (B1584352) and fibrin (B1330869) , and tripeptides like H-Gly-Gly-Ala-OH have been used to study enzyme activity and mimic substrates chemimpex.com. Furthermore, research into the role of glycine and alanine in enzyme active sites, such as in thermolysin-like proteases, indicates that substitutions of glycine with alanine can significantly impact catalytic activity and substrate binding, suggesting the importance of these amino acids in enzyme function nih.gov.
By rationally designing peptides incorporating the this compound sequence, researchers can explore its potential to bind specific substrates, catalyze reactions, or modulate enzyme activity. The sequence's inherent flexibility due to the glycine residues, coupled with the structural contribution of alanine, could be exploited to create peptide mimics with tailored catalytic or binding specificities.
Future Research Directions and Unresolved Questions
Development of Novel Spectroscopic and Imaging Techniques for Real-Time Conformational Dynamics of Tetrapeptides
A significant challenge in peptide science is observing the rapid conformational changes that dictate biological function. For a flexible tetrapeptide like H-Gly-Gly-Ala-Gly-OH, understanding these dynamics is key. Future research must focus on developing and applying techniques that can capture these fleeting structures in real-time.
Established methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide valuable data on the average conformations of peptides in solution. nih.govacs.org However, to resolve the elementary events of peptide dynamics, which occur on picosecond to nanosecond timescales, more advanced techniques are required.
Femtosecond time-resolved spectroscopy, combined with the integration of photoswitchable molecules or "light switches" into the peptide backbone, offers a powerful approach. pnas.org This method allows for the initiation of a conformational change with a laser pulse and the subsequent tracking of the peptide's structural relaxation over sub-nanosecond timescales. pnas.org Similarly, transient infrared (IR) spectroscopy can monitor conformational rearrangements that occur in picoseconds. nih.gov
Another promising frontier is the use of single-molecule techniques. For instance, nanopore-based sensors can detect conformational changes in single protein domains as they pass through a pore, translating these changes into measurable electrical signals. acs.org Adapting such technologies for smaller peptides like this compound could provide unprecedented insight into their conformational landscape without the need for chemical tags. acs.org
| Nanopore Sensing | Milliseconds to seconds (per molecule) | Real-time conformational states of single molecules | Tag-free, high-throughput analysis of individual peptide dynamics. acs.org |
Future development should aim to integrate these methods to create a more complete picture of the conformational energy landscape of this compound, from ultrafast local fluctuations to slower, large-scale transitions.
Integration of Advanced Computational Methods for Predictive Modeling of this compound Behavior
Computational modeling is an indispensable tool for interpreting experimental data and predicting molecular behavior. For this compound, the integration of advanced computational methods is crucial for building a predictive understanding of its properties and interactions.
Molecular dynamics (MD) simulations have proven effective in modeling the sub-nanosecond conformational dynamics of peptides, with results that can be directly compared to and validated by spectroscopic experiments. pnas.orgnih.gov However, a significant challenge lies in the vast conformational space of even a small peptide. Accurately modeling the behavior of this compound requires sampling this landscape efficiently and accurately.
The emergence of machine learning (ML) and deep learning offers a path forward. medium.com Artificial and deep neural networks are being developed to predict peptide properties with greater speed and accuracy than traditional methods. medium.comnih.gov These models can be trained on large datasets of known peptide sequences and their properties to learn complex relationships. For instance, transformer-based models like PeptideBERT can capture sequence-based features to predict function. nih.gov The next step is to apply these architectures to predict the dynamic behavior and specific biological activities of tetrapeptides like this compound based solely on their sequence. medium.comnih.gov
A unified approach, combining quantum mechanical data, MD simulations, and machine learning, could lead to highly accurate, transferable models capable of predicting how this compound will behave in various chemical and biological environments. acs.orgyoutube.com
Table 2: Advanced Computational Approaches for Peptide Modeling
| Method | Primary Function | Application to this compound | Unresolved Question Addressed |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates atomic motions over time | Mapping the conformational energy landscape and folding pathways. nih.gov | How does the peptide transition between different shapes? |
| Machine Learning (SVM, Random Forests) | Predicts properties from features | Rapid screening for potential bioactivities based on sequence descriptors. medium.com | Can we predict its function without synthesis and testing? |
| Deep Learning (Neural Networks) | Learns complex patterns from sequence data | Predicting properties directly from the amino acid sequence. nih.gov | What are the key sequence determinants of its behavior? |
| Transformer Models (e.g., PeptideBERT) | Captures contextual relationships in sequences | Enhanced prediction by understanding the "language" of amino acid sequences. nih.gov | How does the specific arrangement of Gly and Ala influence its properties? |
Challenges in Scalable Synthesis and Purity Control for Advanced Research Applications of this compound
The synthesis and purification of peptides are foundational to their study, yet they present significant challenges, especially when high purity and larger quantities are needed for advanced applications.
This compound is typically produced via Solid-Phase Peptide Synthesis (SPPS), an iterative process of adding amino acids to a growing chain anchored to a solid resin. rsc.org While effective, scaling this process from the milligram to the multigram level needed for extensive biophysical or in-vivo studies presents difficulties in maintaining reaction efficiency and yield.
A more pressing challenge is achieving the high degree of purity required for reliable and reproducible research. researchgate.net Peptide synthesis invariably produces impurities, including deletion sequences (where an amino acid was missed) and sequences with incompletely removed protecting groups. Purification is most often accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org
Furthermore, a common and often problematic impurity is Trifluoroacetic acid (TFA), which is used to cleave the synthesized peptide from the resin and in the HPLC mobile phase. mol-scientific.commol-scientific.com Residual TFA can form salts with the peptide and can constitute a significant percentage of the final lyophilized product's weight. mol-scientific.com Even at nanomolar concentrations, TFA has been shown to interfere with cellular assays, making its removal critical for biological studies. novoprolabs.comnovoprolabs.com
For advanced research, the required purity level is dictated by the application. While crude or desalted peptides (>70% purity) may be sufficient for initial screenings, quantitative assays and structural studies demand much higher purity. biocompare.com
Table 3: Peptide Purity Levels and Corresponding Research Applications
| Purity Level | Common Impurities | Suitable Applications | Unsuitable Applications |
|---|---|---|---|
| >70% (Crude/Desalted) | Deletion sequences, TFA, scavengers | High-throughput screening, polyclonal antibody production. biocompare.com | Quantitative bioassays, in-vivo studies, structural analysis. biocompare.com |
| >85% | Fewer deletion sequences, some TFA | Semi-quantitative enzyme substrate studies, affinity purification. biocompare.com | Clinical trials, NMR studies, crystallography. biocompare.com |
| >95% | Minimal sequence-related impurities, low TFA | Quantitative bioassays, receptor-ligand studies, in-vitro bioactivity. researchgate.netbiocompare.com | Studies highly sensitive to any contaminant. |
| >98% | Very low levels of any impurity | In-vivo studies, clinical trials, structural studies (NMR, crystallography). biocompare.com | Not applicable. |
Future work must focus on developing more efficient and "greener" synthesis protocols and more robust purification strategies to overcome these challenges, ensuring that researchers have access to high-quality this compound for advanced and sensitive applications. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal protocols for synthesizing H-Gly-Gly-Ala-Gly-OH with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Use Fmoc-protected amino acids and orthogonal deprotection strategies to minimize side reactions. Post-synthesis, purify the peptide using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS and confirm identity using MALDI-TOF mass spectrometry. Ensure strict control of coupling efficiency (≥99%) to avoid truncated sequences .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to confirm backbone connectivity and side-chain conformations.
- Circular Dichroism (CD) : Assess secondary structure propensity in aqueous solutions.
- Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify constituent amino acids via HPLC.
Cross-validate results with computational tools like molecular dynamics (MD) simulations to resolve ambiguities .
Q. What are the critical factors in maintaining this compound stability during storage?
- Methodological Answer : Lyophilize the peptide and store at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles. For short-term use, dissolve in sterile, deionized water (pH 6–7) with 0.01% sodium azide to inhibit microbial growth. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and track changes using HPLC .
Advanced Research Questions
Q. How can conformational dynamics of this compound be studied to understand its biological interactions?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) Relaxation Experiments : Measure , , and NOE values to probe backbone flexibility.
- Molecular Dynamics (MD) Simulations : Use force fields like AMBER or CHARMM to model peptide behavior in explicit solvent over microsecond timescales.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with putative receptors.
Triangulate data to resolve discrepancies between computational predictions and experimental observations .
Q. What strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like buffer composition (e.g., PBS vs. Tris), temperature, and peptide concentration.
- Dose-Response Curves : Use at least six concentrations in triplicate to establish EC/IC values.
- Blinded Studies : Minimize bias by anonymizing sample labels during data collection.
- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers .
Q. How can researchers design experiments to explore this compound's role in enzymatic pathways?
- Methodological Answer :
- Kinetic Assays : Monitor substrate turnover via fluorogenic or chromogenic reporters. Include negative controls (e.g., scrambled peptide sequences).
- Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to modulate peptide expression in cell lines. Validate with qPCR and Western blotting.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the peptide and target enzymes.
Document protocols in detail to ensure reproducibility, per journal guidelines .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to fit data. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics datasets (e.g., proteomics), apply false discovery rate (FDR) correction. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance transparency .
Q. How should researchers document experimental parameters for peer review?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:
- Primary Manuscript : Include synthesis protocols, characterization data (NMR, MS), and bioactivity assays for up to five compounds.
- Supporting Information : Provide raw chromatograms, spectral data, and detailed MD simulation parameters. Use hyperlinks for easy cross-referencing.
- Reproducibility Checklist : Specify equipment models, software versions, and buffer recipes .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and dissolution steps.
- Waste Disposal : Segregate peptide-contaminated waste and incinerate at ≥1000°C.
Document adherence to ISO 17034 standards for quality assurance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
